

# Application Note: Comprehensive Analytical Characterization of 5-Chloropyridine-2-sulfonamide

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## Compound of Interest

Compound Name: 5-Chloropyridine-2-sulfonamide

Cat. No.: B098301

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## Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of **5-Chloropyridine-2-sulfonamide**, a key heterocyclic building block in pharmaceutical research and development.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We detail a multi-faceted approach employing chromatographic and spectroscopic techniques to establish identity, purity, and structural integrity, ensuring data reliability and regulatory compliance.

## Introduction and Significance

**5-Chloropyridine-2-sulfonamide** is a substituted pyridine derivative containing a sulfonamide functional group.[3] Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] The sulfonamide group is also a critical pharmacophore, known for a wide range of biological activities.[6][7] The unique combination of a halogenated pyridine ring and a sulfonamide moiety makes this compound a versatile intermediate for synthesizing novel therapeutic agents.[8]

Given its role in drug discovery, a rigorous and unambiguous analytical characterization is paramount. This involves a suite of orthogonal techniques to confirm the molecule's structure,

quantify its purity, and identify any potential impurities. This application note presents a logical, field-tested workflow for achieving a complete analytical profile of **5-Chloropyridine-2-sulfonamide**.

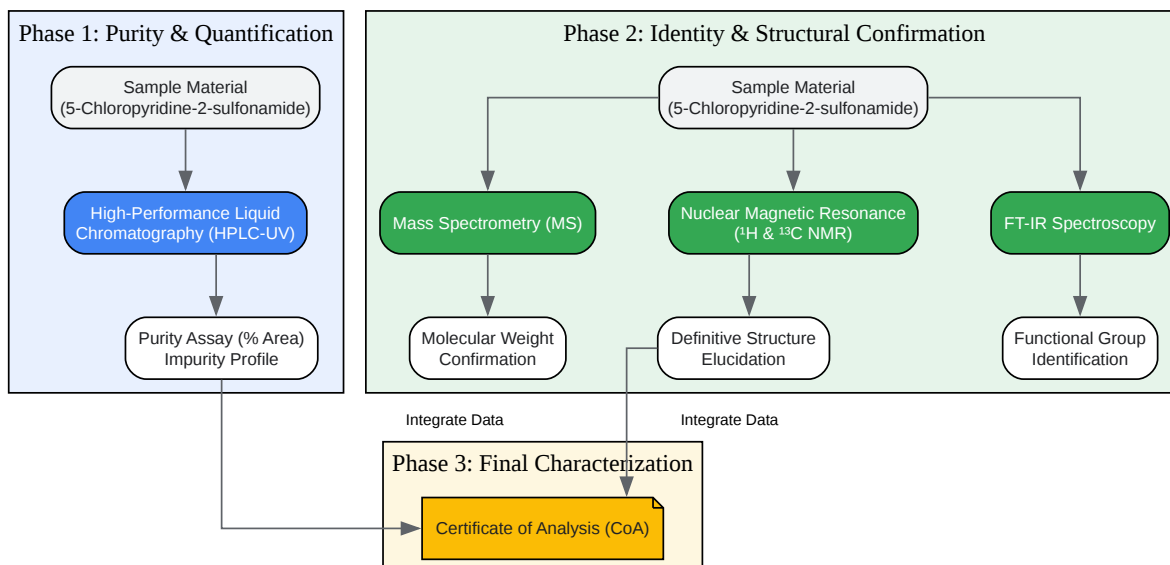
## Physicochemical Profile

A foundational understanding of the compound's properties is essential for method development. The key physicochemical data for **5-Chloropyridine-2-sulfonamide** are summarized below.

Property	Value	Source
Chemical Name	5-Chloropyridine-2-sulfonamide	IUPAC
CAS Number	19506-41-3	<a href="#">[2]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[9]</a>
Molecular Weight	192.62 g/mol	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Appearance	Off-white to beige solid	<a href="#">[11]</a>
IUPAC Name	5-chloropyridine-2-sulfonamide	<a href="#">[9]</a>

## Integrated Analytical Strategy

A single analytical technique is insufficient for full characterization. We advocate for an integrated workflow where chromatographic methods provide quantitative purity data, and spectroscopic methods confirm structural identity.



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**Caption:** Integrated workflow for complete analytical characterization.

## Chromatographic Methods for Purity and Quantification

### 4.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds.[6][12] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For **5-Chloropyridine-2-sulfonamide**, a reversed-phase method is ideal, utilizing a nonpolar stationary phase (C18) and a polar mobile phase.

Causality in Method Design:

- **Stationary Phase:** A C18 (octadecylsilane) column is selected for its versatility and proven performance with a wide range of moderately polar aromatic compounds.

- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (acetonitrile or methanol) is used. The buffer suppresses the ionization of the sulfonamide group, ensuring good peak shape and reproducible retention times. Acetonitrile is often preferred for its lower viscosity and UV transparency.
- **Detection:** The pyridine ring contains a chromophore that strongly absorbs UV light. Detection at or near 254 nm provides excellent sensitivity for the parent compound and related aromatic impurities.

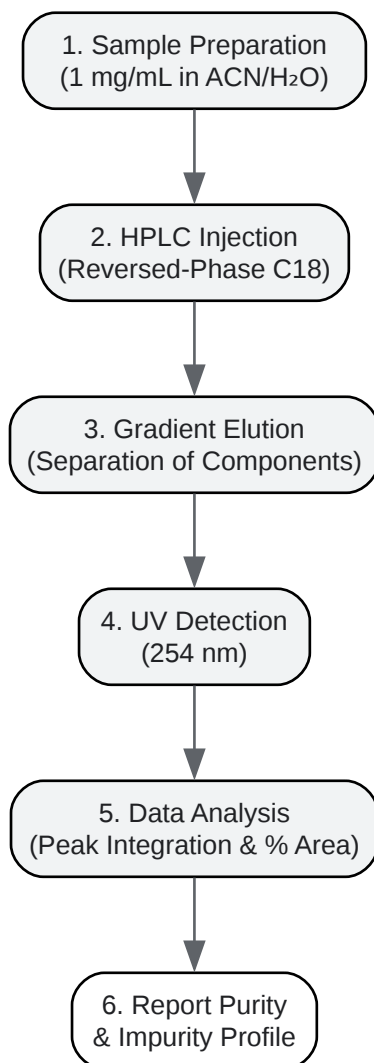
#### Experimental Protocol: HPLC Purity Determination

- **Sample Preparation:**
  - Accurately weigh approximately 10 mg of the **5-Chloropyridine-2-sulfonamide** sample into a 10 mL volumetric flask.[\[12\]](#)
  - Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to achieve a final concentration of ~1 mg/mL.
  - Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if particulate matter is visible.
- **Instrumentation and Conditions:**

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	0-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	UV-Vis Diode Array Detector (DAD)
Detection Wavelength	254 nm

- System Suitability:
  - Before sample analysis, perform five replicate injections of the standard solution.
  - The relative standard deviation (RSD) for the peak area should be  $\leq 2.0\%$ .
  - The USP tailing factor should be  $\leq 2.0$ .
  - The theoretical plate count should be  $\geq 2000$ .
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity by the area percent method:
    - $\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

- Identify and report any impurities exceeding the 0.1% reporting threshold.



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**Caption:** Step-by-step workflow for HPLC purity analysis.

## Spectroscopic Methods for Structural Elucidation

### 5.1. Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules, providing exact molecular weight information and structural clues from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides.

[13]

### Expected Results:

- Full Scan (Positive ESI): The primary ion observed will be the protonated molecule  $[M+H]^+$  at an  $m/z$  of approximately 193.0 (for the  $^{35}\text{Cl}$  isotope). The isotopic pattern for one chlorine atom (a peak at  $M+2$  with ~32% the intensity of  $M$ ) will be a key diagnostic feature.
- Tandem MS (MS/MS): Fragmentation of the parent ion ( $m/z$  193.0) provides structural confirmation. Key fragmentation pathways for aromatic sulfonamides include:[\[13\]](#)[\[14\]](#)[\[15\]](#)
  - Loss of  $\text{SO}_2$ : A neutral loss of 64 Da, resulting in a fragment at  $m/z$  129.0. This is a common rearrangement-based fragmentation for aromatic sulfonamides.[\[14\]](#)[\[15\]](#)
  - Cleavage of the C-S Bond: Fission between the pyridine ring and the sulfonyl group, leading to a fragment corresponding to the 5-chloropyridine cation.
  - Cleavage of the S-N Bond: Fission of the sulfonamide bond.

### Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution (~10  $\mu\text{g/mL}$ ) in 50:50 acetonitrile/water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.
- Instrumentation: Couple the HPLC system described above to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- MS Parameters (Positive ESI Mode):
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 120  $^{\circ}\text{C}$
  - Desolvation Temperature: 350  $^{\circ}\text{C}$
  - Scan Range:  $m/z$  50-500
  - Collision Energy (for MS/MS): Ramp from 10-40 eV to observe multiple fragmentation pathways.

## 5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.<sup>[16]</sup>

Expected Characteristic Absorptions: The spectrum of **5-Chloropyridine-2-sulfonamide** will exhibit characteristic bands confirming its key structural features.

Functional Group	Bond Vibration	Expected Wavenumber (cm <sup>-1</sup> )
Sulfonamide	N-H Stretch (asymmetric & symmetric)	3390–3250 <sup>[17]</sup>
Pyridine Ring	C-H Stretch (aromatic)	>3000 <sup>[16]</sup>
Sulfonyl (S=O)	Asymmetric Stretch	1350–1310 <sup>[17]</sup>
Sulfonyl (S=O)	Symmetric Stretch	1180–1140 <sup>[17]</sup>
Pyridine Ring	C=N, C=C Stretch	1600–1450 <sup>[16]</sup>
Sulfonamide	S-N Stretch	930–900 <sup>[17]</sup>
Chloro-Aromatic	C-Cl Stretch	800–600

### Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol.
- Record a background spectrum.
- Place a small amount of the solid **5-Chloropyridine-2-sulfonamide** powder directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.
- Acquire the sample spectrum over the range of 4000–400 cm<sup>-1</sup>. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



- Clean the crystal thoroughly after analysis.

### 5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of atomic nuclei (primarily  $^1\text{H}$  and  $^{13}\text{C}$ ) based on their interaction with a magnetic field.

Expected  $^1\text{H}$  NMR Spectrum (in DMSO- $d_6$ , 400 MHz):

- Pyridine Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region ( $\sim 7.5$ - $8.8$  ppm). Due to the substitution pattern, they will exhibit doublet and doublet-of-doublets splitting patterns.
  - H6: Expected to be the most downfield, coupled to H4.
  - H4: Coupled to H3 and H6.
  - H3: Coupled to H4.
- Sulfonamide Protons ( $-\text{SO}_2\text{NH}_2$ ): Will likely appear as a broad singlet around 7.4 ppm. Its chemical shift can be concentration-dependent and the peak may exchange with  $\text{D}_2\text{O}$ .

Expected  $^{13}\text{C}$  NMR Spectrum (in DMSO- $d_6$ , 100 MHz):

- The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the nitrogen, chlorine, and sulfonamide substituents.

Protocol: NMR Analysis

- Sample Preparation: Accurately weigh  $\sim 10$ - $15$  mg of the sample and dissolve it in  $\sim 0.7$  mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in an NMR tube. DMSO- $d_6$  is often a good choice for sulfonamides due to its high solubilizing power.
- Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and, if necessary, 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.

- **Data Analysis:** Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the  $^1\text{H}$  signals and assign all peaks to the corresponding atoms in the structure based on chemical shifts, multiplicities, and correlation data.

## Conclusion

The analytical characterization of **5-Chloropyridine-2-sulfonamide** requires a multi-technique approach. The methods outlined in this document provide a robust framework for establishing the identity, purity, and structure of this important chemical entity. HPLC is the primary tool for quantitative purity assessment, while the collective data from MS, FT-IR, and NMR provide unequivocal structural confirmation. Adherence to these protocols will ensure high-quality, reliable data suitable for the stringent requirements of pharmaceutical research and development.

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